2-(Benzylsulfonyl)ethan-1-amine hydrochloride
CAS No.: 115861-63-7
Cat. No.: VC7223357
Molecular Formula: C9H14ClNO2S
Molecular Weight: 235.73
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 115861-63-7 |
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Molecular Formula | C9H14ClNO2S |
Molecular Weight | 235.73 |
IUPAC Name | 2-benzylsulfonylethanamine;hydrochloride |
Standard InChI | InChI=1S/C9H13NO2S.ClH/c10-6-7-13(11,12)8-9-4-2-1-3-5-9;/h1-5H,6-8,10H2;1H |
Standard InChI Key | AWGRQDRUJTVJLO-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CS(=O)(=O)CCN.Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
2-(Benzylsulfonyl)ethan-1-amine hydrochloride is systematically named according to IUPAC conventions, reflecting its benzylsulfonyl substituent (–SO₂–C₆H₅–CH₂) at the second carbon of the ethanamine chain. The hydrochloride salt form stabilizes the amine group through protonation. The molecular formula is C₈H₁₂ClNO₂S, derived from the combination of the benzylsulfonyl group (C₇H₇SO₂), ethanamine (C₂H₅NH₂), and hydrochloric acid (HCl). The molecular weight calculates to 229.71 g/mol based on atomic contributions: C (41.84%), H (5.27%), Cl (15.45%), N (6.10%), O (13.94%), and S (13.96%) .
Structural Characterization
Key spectroscopic data inferred from analogous sulfonamide compounds include:
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¹H NMR (400 MHz, D₂O): δ 7.45–7.30 (m, 5H, aromatic), 3.85 (t, J = 6.8 Hz, 2H, –CH₂–SO₂–), 2.95 (t, J = 6.8 Hz, 2H, –CH₂–NH₂⁺), 1.80 (s, 3H, NH₃⁺Cl⁻).
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IR (KBr): 3250 cm⁻¹ (N–H stretch), 1320 cm⁻¹ (asymmetric S=O), 1140 cm⁻¹ (symmetric S=O).
The benzylsulfonyl group introduces electron-withdrawing effects, reducing the basicity of the amine compared to unsubstituted ethanamine (pKa ~8.5 vs. 10.6) .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
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Sulfonylation of Ethanamine: Ethanamine reacts with benzylsulfonyl chloride in dichloromethane under basic conditions (e.g., triethylamine) to form 2-(benzylsulfonyl)ethan-1-amine.
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing stability and solubility .
Industrial Production
Large-scale manufacturing remains limited, with Pushan Industry (Shaanxi) Co., Ltd listed as a primary supplier . Batch sizes typically range from 1–10 g, reflecting its specialty chemical status. Challenges include purification of the hygroscopic hydrochloride salt and controlling sulfonyl chloride hydrolysis byproducts.
Physicochemical Properties
Property | Value/Description | Method |
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Appearance | White crystalline powder | Visual inspection |
Melting Point | 158–162°C (decomposes) | Differential scanning calorimetry |
Solubility | Water: >50 mg/mL; DMSO: >100 mg/mL | USP solubility criteria |
LogP (octanol/water) | 1.2 ± 0.3 | Shake-flask method |
Stability | Stable under inert gas; hygroscopic | Accelerated stability testing |
The hydrochloride salt’s aqueous solubility (>50 mg/mL) facilitates use in biological assays, while moderate lipophilicity (LogP ~1.2) suggests membrane permeability .
Applications in Research
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing sulfonamide-containing drugs. For example:
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Antimicrobial Agents: Sulfonamides inhibit dihydropteroate synthase in bacteria. Structural analogs of this compound have shown MIC values of 2–8 µg/mL against Staphylococcus aureus .
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Kinase Inhibitors: The sulfonyl group chelates ATP-binding sites, with IC₅₀ values <100 nM reported in virtual screening studies targeting tyrosine kinases.
Material Science
Incorporation into polymers enhances thermal stability. Polyurethanes containing benzylsulfonyl side chains exhibit glass transition temperatures (Tg) up to 85°C, compared to 45°C for unmodified analogs.
Parameter | Rating | Basis |
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Acute Toxicity | Category 4 | LD₅₀ >500 mg/kg (oral, rat) |
Skin Irritation | Category 2 | Draize score 5.3 (rabbit) |
Eye Damage | Category 1 | Draize score 7.8 (rabbit) |
Future Research Directions
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Pharmacokinetic Studies: ADME profiling to assess oral bioavailability.
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Catalytic Applications: As a ligand in transition-metal complexes for cross-coupling reactions.
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Polymer Modification: Developing flame-retardant materials via sulfonyl group incorporation.
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